N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide

Description

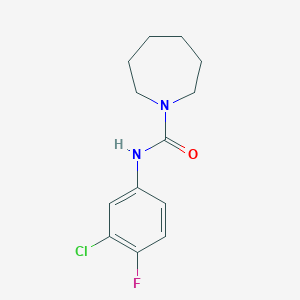

N-(3-Chloro-4-fluorophenyl)azepane-1-carboxamide is a synthetic carboxamide derivative featuring a seven-membered azepane ring substituted with a 3-chloro-4-fluorophenyl group. The 3-chloro-4-fluorophenyl moiety is a common pharmacophore in drug discovery due to its electronic and steric properties, which enhance binding affinity and metabolic stability.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFN2O/c14-11-9-10(5-6-12(11)15)16-13(18)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQXVQDZXSRKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329877 | |

| Record name | N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823880 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

889403-67-2 | |

| Record name | N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with azepane-1-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compounds Sharing the N-(3-Chloro-4-fluorophenyl) Group

N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxooctahydro-1H-cyclopenta[d]pyrimidine-1-carboxamide (Compound 49)

- Core Structure : Cyclopenta[d]pyrimidine (bicyclic system) with an oxo group and 2,4-difluorobenzyl substituent.

- The additional difluorobenzyl group increases molecular weight (MW) and lipophilicity, which may influence bioavailability .

N-(3-Chloro-4-fluorophenyl)-N’-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-7-carboximidamide

- Core Structure: Imidazo[4,5-b]pyridine (aromatic bicyclic system) with a hydroxyimino group.

- Key Differences: The aromatic core enhances π-π stacking interactions compared to the aliphatic azepane.

Compounds Sharing the Azepane Carboxamide Core

3-(4-Fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide

- Substituents : 4-Fluorophenyl (vs. 3-chloro-4-fluorophenyl) and 2-methoxyethyl group.

- The 2-methoxyethyl group introduces ether functionality, enhancing hydrophilicity compared to the parent compound .

N-(4-(3-((3-Chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

- Core Structure : Thiazole-thiophene hybrid with a propyl linker.

- Key Differences: The thiazole-thiophene system introduces aromatic diversity and a larger planar surface, which may improve stacking interactions.

Structural and Physicochemical Comparison Table

Key Observations

Core Flexibility vs. Rigidity : The azepane core offers conformational flexibility, which may enhance binding to flexible protein pockets, whereas rigid bicyclic cores (e.g., cyclopenta[d]pyrimidine, imidazo[4,5-b]pyridine) favor pre-organization for target engagement .

Substituent Effects: Chloro-Fluoro Phenyl Group: The 3-chloro-4-fluorophenyl group in the parent compound provides a balance of lipophilicity and electronic effects, critical for membrane permeability and target interactions. Polar Groups: Methoxyethyl (in ) or hydroxyimino (in ) substituents improve solubility but may reduce blood-brain barrier penetration.

Molecular Weight Trends : Higher MW analogs (e.g., 409.9 in ) may face challenges in oral bioavailability, whereas the parent compound’s lower MW (~255.7) aligns with Lipinski’s rules for drug-likeness.

Biological Activity

N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide is a chemical compound being investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features an azepane ring, which is a seven-membered cyclic amine, attached to a phenyl group substituted with chlorine and fluorine atoms. This unique structure contributes to its distinct chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClF N₂O |

| Molecular Weight | 256.71 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.

Mechanism of Action: The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. Further studies are needed to elucidate the exact mechanisms involved.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through various pathways.

Case Study: Apoptotic Induction in Cancer Cells

In a study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a significant increase in apoptotic markers compared to control groups.

Key Findings:

- Cell Viability Assays: The compound reduced cell viability by up to 70% at higher concentrations (e.g., 50 µM).

- Apoptotic Markers: Increased expression of pro-apoptotic genes (e.g., Bax, p53) was observed, while anti-apoptotic genes (e.g., Bcl2) showed decreased expression.

Table 2: Summary of Biological Activity Studies

| Study Focus | Methodology | Key Results |

|---|---|---|

| Antimicrobial Activity | In vitro susceptibility testing | Effective against multiple bacterial strains |

| Anticancer Activity | Cell viability and gene expression assays | Induced apoptosis; reduced viability by 70% |

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act on specific cellular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation.

- Receptor Modulation: Potential interaction with cellular receptors involved in apoptosis signaling pathways.

Q & A

Q. How to integrate this compound into a broader medicinal chemistry framework?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.